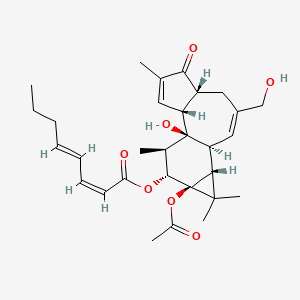
Pedilstatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pedilstatin is a phorbol ester that is 4-deoxyphorbol in which the hydroxy groups at positions 12 and 13 have been replaced by octa-2,4-dienoyloxy and acetyloxy groups respectively. It has a role as a plant metabolite. It is a phorbol ester, an acetate ester and a primary allylic alcohol.
Applications De Recherche Scientifique
Anticancer Activity
One of the most significant applications of Pedilstatin is its anticancer properties. Research has shown that this compound exhibits potent inhibitory effects on the growth of various cancer cell lines. Notably, it has demonstrated a significant inhibition of the P388 lymphocytic leukemia cell line with an effective dose (ED50) of 0.28 µg/mL .
Case Study: P388 Lymphocytic Leukemia
- Objective : To evaluate the cytotoxic effects of this compound on P388 lymphocytic leukemia cells.
- Method : The compound was tested for its growth inhibitory effects using standard cell culture techniques.
- Results : this compound significantly inhibited cell proliferation, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. Studies indicate that extracts from Pedilanthus tithymaloides exhibit significant anti-inflammatory effects, particularly in models of carrageenan-induced paw edema in rats .
Case Study: In Vivo Anti-inflammatory Effects
- Objective : To assess the anti-inflammatory activity of this compound in animal models.
- Method : Rats were treated with different doses of methanol extracts containing this compound, followed by induction of inflammation.
- Results : The extracts showed a dose-dependent reduction in inflammation compared to standard drugs like phenylbutazone.
Antimicrobial Activity
This compound also displays antimicrobial properties, effective against various pathogenic bacteria and fungi. A study conducted on extracts from Pedilanthus tithymaloides revealed significant antimicrobial activity against strains such as Streptococcus sanguinis and Enterococcus faecalis .
Case Study: Antimicrobial Efficacy Testing
- Objective : To evaluate the antimicrobial effects of this compound against selected pathogens.
- Method : Extracts were prepared using different solvents and tested using microdilution methods.
- Results : The hexane and ethyl acetate extracts exhibited notable antibacterial activity.
Antidiabetic Properties
Recent research highlights the antihyperglycemic and antihyperlipidemic effects of Pedilanthus tithymaloides extracts in diabetic models. The ethanolic leaf extract significantly reduced blood glucose levels and improved lipid profiles in alloxan-induced diabetic rats .
Case Study: Effects on Diabetic Rats
- Objective : To investigate the antidiabetic potential of this compound.
- Method : Diabetic rats were administered varying doses of ethanolic leaf extract over 21 days.
- Results : Significant reductions in blood glucose, cholesterol, and triglyceride levels were observed.
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are linked to its ability to modulate various cellular pathways. For instance, it has been shown to inhibit protein kinase C (PKC) activity, which is crucial in regulating cell growth and differentiation .
Data Summary Table
| Application | Effect | Model/Study Type | Key Findings |
|---|---|---|---|
| Anticancer | Growth inhibition | P388 lymphocytic leukemia cells | ED50 = 0.28 µg/mL |
| Anti-inflammatory | Reduced edema | Carrageenan-induced rat model | Dose-dependent effect compared to phenylbutazone |
| Antimicrobial | Bacterial inhibition | Microdilution assay | Effective against Streptococcus sanguinis |
| Antidiabetic | Lowered blood glucose levels | Alloxan-induced diabetic rats | Significant lipid profile improvement |
Propriétés
Formule moléculaire |
C30H40O7 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
[(1R,2R,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C30H40O7/c1-7-8-9-10-11-12-24(33)36-27-18(3)29(35)22-13-17(2)25(34)21(22)14-20(16-31)15-23(29)26-28(5,6)30(26,27)37-19(4)32/h9-13,15,18,21-23,26-27,31,35H,7-8,14,16H2,1-6H3/b10-9+,12-11-/t18-,21-,22-,23+,26-,27-,29+,30-/m1/s1 |
Clé InChI |
ALKHEZOKTHCOBM-GTBZSHDQSA-N |
SMILES |
CCCC=CC=CC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)C)OC(=O)C)CO)C)O)C |
SMILES isomérique |
CCC/C=C/C=C\C(=O)O[C@@H]1[C@H]([C@@]2([C@@H]3C=C(C(=O)[C@@H]3CC(=C[C@H]2[C@H]4[C@@]1(C4(C)C)OC(=O)C)CO)C)O)C |
SMILES canonique |
CCCC=CC=CC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)C)OC(=O)C)CO)C)O)C |
Synonymes |
13-O-acetyl-12-O-(2'Z,4'E-octadienoyl)-4alpha-deoxyphorbol pedilstatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















